molecular formula C14H14BrNO B2690405 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine CAS No. 886765-01-1

2-(4-Bromo-phenoxy)-2-phenyl-ethylamine

Cat. No.: B2690405
CAS No.: 886765-01-1
M. Wt: 292.176
InChI Key: SUGYEGJZLMNUKS-UHFFFAOYSA-N
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Description

2-(4-Bromo-phenoxy)-2-phenyl-ethylamine is an organic compound that features a bromine atom attached to a phenoxy group, which is further connected to a phenyl-ethylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine typically involves the reaction of 4-bromo-phenol with 2-phenyl-ethylamine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like acetone, followed by heating the mixture to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-phenoxy)-2-phenyl-ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium azide, potassium iodide, acetone, potassium carbonate.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Substitution: Formation of azides or iodides.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-phenoxy)-2-phenyl-ethylamine is unique due to its specific combination of a bromophenoxy group with a phenyl-ethylamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-bromophenoxy)-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c15-12-6-8-13(9-7-12)17-14(10-16)11-4-2-1-3-5-11/h1-9,14H,10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGYEGJZLMNUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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